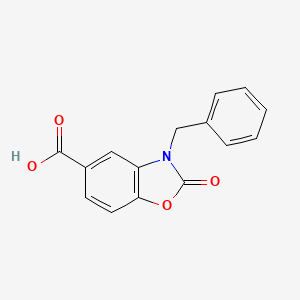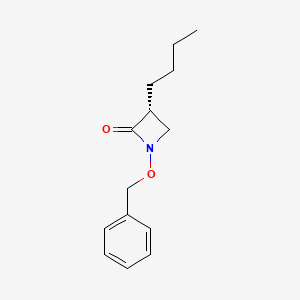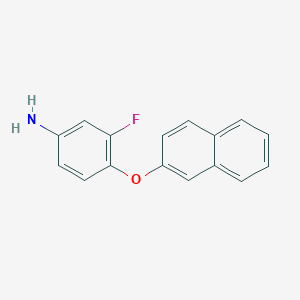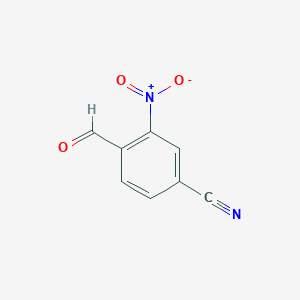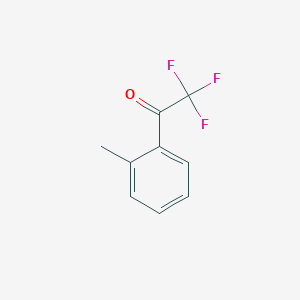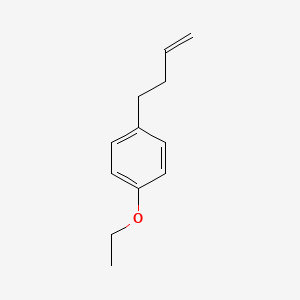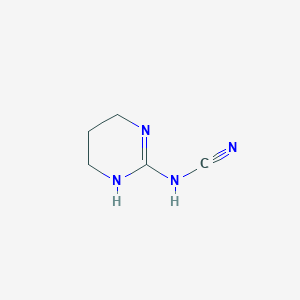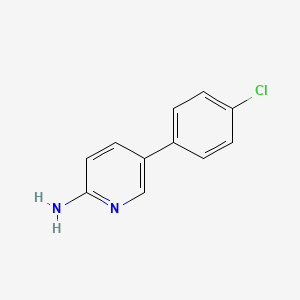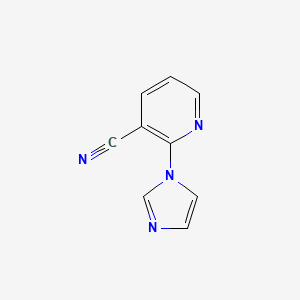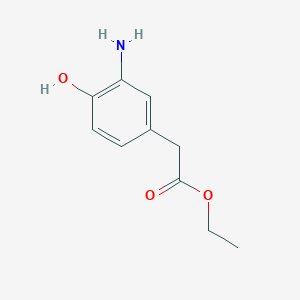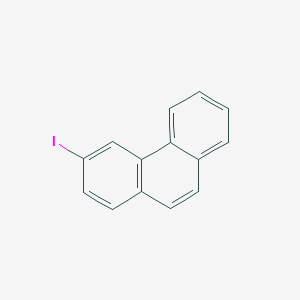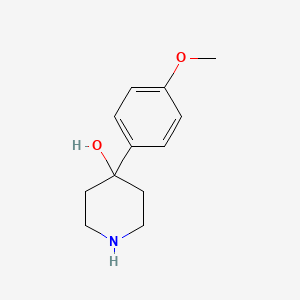![molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2](/img/structure/B1317282.png)
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Übersicht
Beschreibung
“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is 212.29 . The structure contains a total of 35 bonds, including 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .Physical And Chemical Properties Analysis
“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” has a molecular weight of 212.29 . It is a solid substance . The compound should be stored at room temperature, away from moisture .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Applications
Periphery Decorated and Core Initiated Neutral and Polyanionic Borane Large Molecules :This mini-review discusses the development of large boron-containing molecules with potential for medicinal applications. It highlights the unique properties of anionic metallacarborane molecules, such as their stability, geometrical and electronic properties, and potential for novel applications in medicine. The review particularly focuses on the use of poly(aryl-ether) dendrimers and octasilsesquioxane cubes as core structures for developing boron-rich large molecules with promising uses in medicinal applications, including "in vivo" imaging (Viňas et al., 2019).
Chemistry and Synthetic Applications
Design and Synthesis of Artificial Ribonucleases :This review surveys studies on designing catalysts for hydrolyzing phosphodiester bonds in RNA, incorporating imidazole residue and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane. It proposes a versatile approach to artificial ribonucleases, optimizing molecule domain structure for maximum ribonuclease activity (Konevetz et al., 2002).
Recent Advances in Base-Assisted Michael Addition Reactions :The review provides comprehensive information on recent advancements in base-assisted Michael addition reactions, highlighting various organic and inorganic bases used. It mentions the versatility of Michael addition reactions for efficient bond formation, including the use of diazabicyclo[...] derivatives as bases (Thirupathi et al., 2022).
Environmental and Energy Applications
Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts :This review explores the potential of (BiO)2CO3 (BOC) in various fields such as photocatalysis and supercapacitors. It discusses modification strategies to enhance BOC's visible light-driven photocatalytic performance and its applications in environmental remediation and energy conversion (Ni et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



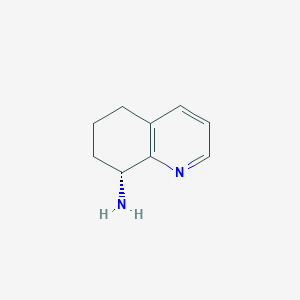
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
